2-Nitro-3-pivaloyloxypropene
CAS No.: 78551-14-1
Cat. No.: VC18649969
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78551-14-1 |
|---|---|
| Molecular Formula | C8H13NO4 |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 2-nitroprop-2-enyl 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C8H13NO4/c1-6(9(11)12)5-13-7(10)8(2,3)4/h1,5H2,2-4H3 |
| Standard InChI Key | HRYQXODNLXZZPD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)OCC(=C)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Nitro-3-pivaloyloxypropene consists of a propenyl backbone with a nitro group (-NO₂) at the C2 position and a pivaloyloxy group (-OPiv) at C3. The pivaloyloxy moiety, derived from pivalic acid (2,2-dimethylpropanoic acid), introduces steric bulk that influences reactivity and selectivity in synthetic applications. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-nitroprop-2-enyl 2,2-dimethylpropanoate | |
| Molecular Formula | C₈H₁₃NO₄ | |
| Molecular Weight | 187.19 g/mol | |
| Canonical SMILES | CC(C)(C)C(=O)OCC(=C)N+[O⁻] | |
| InChI Key | HRYQXODNLXZZPD-UHFFFAOYSA-N |
Physical and Spectral Characteristics
The compound is typically a solid at room temperature, though its melting point and solubility data remain sparsely reported. Its infrared (IR) spectrum shows characteristic stretches for the nitro group (~1520 cm⁻¹) and ester carbonyl (~1740 cm⁻¹). Nuclear magnetic resonance (NMR) data reveal distinct signals:
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¹H NMR: A singlet for the pivaloyl methyl groups (δ 1.2 ppm) and resonances for the propenyl hydrogens (δ 5.8–6.2 ppm) .
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¹³C NMR: Peaks corresponding to the carbonyl carbon (δ 170–175 ppm) and nitro-bearing alkene (δ 120–125 ppm) .
Synthesis and Reaction Mechanisms
Preparation from Nitrodiol Precursors
The most common synthesis involves a two-step sequence starting from 2-nitro-2-phenylpropane-1,3-diol (nitrodiol):
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Esterification: Treatment with pivaloyl chloride in the presence of a base (e.g., pyridine) yields the diastereomerically pure diester intermediate .
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Elimination: Sodium acetate in diethyl ether facilitates β-elimination of pivalic acid, generating the (E)-configured nitropropenyl ester in 90% yield (Eq. 1) .
Mechanistic Insights
The nitro group’s electron-withdrawing nature activates the α,β-unsaturated system for conjugate additions, while the pivaloyloxy group acts as a transient protecting group. Under basic conditions, the ester undergoes elimination to regenerate the nitroalkene, which participates in cycloadditions or Michael additions .
Applications in Organic Synthesis
Double Cyclization Reactions
2-Nitro-3-pivaloyloxypropene serves as a conjunctive reagent in one-pot double cyclizations. For example, reaction with bifunctional nucleophiles (e.g., enolates or amines) yields bicyclic systems with cis-ring junctions (Table 1) .
| Substrate | Product | Yield (%) | cis:trans Ratio | Source |
|---|---|---|---|---|
| Ketone-enolate | 5,5-Bicyclic system | 78 | 95:5 | |
| Amino alcohol | 6,6-Bicyclic lactam | 65 | 90:10 |
Linchpin Role in Natural Product Synthesis
The compound’s ability to couple with two distinct electrophiles has been exploited in synthesizing complex frameworks:
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Adamantane Derivatives: Stetter-type reactions with diketones form tricyclic structures .
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Citrinadin B Analogs: Sequential annulations generate pentacyclic cores resembling marine natural products .
Research Findings and Case Studies
Stereochemical Outcomes
Studies demonstrate that reactions with chiral substrates retain stereochemistry. For instance, using (R)-configured amines results in diastereomerically enriched bicyclic lactams (dr > 9:1) .
Comparative Reactivity
Compared to simpler nitroalkenes, 2-nitro-3-pivaloyloxypropene exhibits enhanced regioselectivity due to steric guidance from the pivaloyloxy group. This prevents over-reactivity in polyfunctional systems .
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